N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperazine, pyridine, and piperidine rings. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperidine ring.
Ring opening of aziridines: This method involves the action of N-nucleophiles on aziridines to form the desired rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure and is studied for its anti-tubercular activity.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a pyridine ring and is used as an organic intermediate.
Uniqueness
N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide is unique due to its combination of piperazine, pyridine, and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H35N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C22H35N5O/c1-17-6-5-7-18(2)27(17)22(28)24-19-10-11-23-21(16-19)26-14-12-25(13-15-26)20-8-3-4-9-20/h10-11,16-18,20H,3-9,12-15H2,1-2H3,(H,23,24,28) |
InChI Key |
GADYFJUKSKWXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=NC=C2)N3CCN(CC3)C4CCCC4)C |
Origin of Product |
United States |
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